5-Methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3(2H)-one
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Overview
Description
5-Methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3(2H)-one is a synthetic organic compound belonging to the oxazolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-phenylpropan-2-amine with 4-phenyl-3-buten-2-one in the presence of a base, followed by cyclization with an oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-oxazolone: A simpler oxazolone derivative with similar chemical properties.
5-Methyl-2-phenyl-1,2-oxazolone: Another related compound with a different substitution pattern.
Uniqueness
5-Methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
194734-66-2 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C19H19NO2/c1-14-17(15-10-6-4-7-11-15)18(21)20(22-14)19(2,3)16-12-8-5-9-13-16/h4-13H,1-3H3 |
InChI Key |
FJWSGPFECSVPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(O1)C(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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